![molecular formula C8H15Cl2N3O2 B3000573 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 2228083-40-5](/img/structure/B3000573.png)
2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
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Overview
Description
“2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C8H13N3O2. It has a molecular weight of 183.21 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3O2.2ClH/c1-5-6 (4-11 (2)10-5)3-7 (9)8 (12)13;;/h4,7H,3,9H2,1-2H3, (H,12,13);2*1H
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases.Scientific Research Applications
Polymer Modification
A study by Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels using various amines, including 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid. These modified polymers showed enhanced thermal stability and biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Missoum et al. (2013) synthesized derivatives of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid and found them to be effective corrosion inhibitors for steel in hydrochloric acid. This suggests a potential application in industrial corrosion protection (Missoum et al., 2013).
Synthesis of Heterocycles
Reddy and Rao (2006) described the synthesis of pyrazol-4-yl propanoic acids, including 2-amino derivatives, for creating various heterocycles. These compounds have applications in medicinal chemistry and drug development (Reddy & Rao, 2006).
Formation of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base related to 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid to generate a diverse library of compounds. This has implications in drug discovery and the development of novel therapeutic agents (Roman, 2013).
Optical Properties in Thin Films
El-Ghamaz et al. (2017) studied the optical properties of thin films derived from antipyrine derivatives, including compounds related to 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid. These findings have potential applications in optical materials and photonics (El-Ghamaz et al., 2017).
Catalysis and Antibacterial Properties
Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which is structurally related to 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and evaluated their antibacterial activities. Such compounds can be used in developing new antibacterial agents (Asiri & Khan, 2010).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-6(4-11(2)10-5)3-7(9)8(12)13;;/h4,7H,3,9H2,1-2H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMSABDJCEKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(C(=O)O)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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